molecular formula C10H4Cl4O B14622571 5,6,7,8-Tetrachloro-2-naphthalenol CAS No. 58877-91-1

5,6,7,8-Tetrachloro-2-naphthalenol

Cat. No.: B14622571
CAS No.: 58877-91-1
M. Wt: 281.9 g/mol
InChI Key: FEFGYJQMNDKQAX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrachloro-2-naphthalenol: is a chlorinated derivative of naphthalenol. It is a member of the class of compounds known as tetralins, which are characterized by a naphthalene ring system with various substitutions. This compound is notable for its four chlorine atoms attached to the naphthalene ring, which significantly alters its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrachloro-2-naphthalenol typically involves the chlorination of 2-naphthalenol. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 5, 6, 7, and 8 positions on the naphthalene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2-naphthalenol is continuously fed into a reactor along with chlorine gas. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrachloro-2-naphthalenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated naphthalenol derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace chlorine atoms.

Major Products Formed:

    Oxidation: Formation of tetrachloroquinones.

    Reduction: Formation of partially dechlorinated naphthalenol derivatives.

    Substitution: Formation of various substituted naphthalenol derivatives depending on the nucleophile used.

Scientific Research Applications

5,6,7,8-Tetrachloro-2-naphthalenol has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chlorinated compounds have shown efficacy.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrachloro-2-naphthalenol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance its ability to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    2-Naphthalenol: Lacks the chlorine substitutions, making it less reactive in certain chemical reactions.

    5,6,7,8-Tetrahydro-2-naphthol: Similar structure but with hydrogen atoms instead of chlorine, leading to different reactivity and applications.

    Tetrachloronaphthalene: Similar chlorination pattern but without the hydroxyl group, affecting its solubility and reactivity.

Uniqueness: 5,6,7,8-Tetrachloro-2-naphthalenol is unique due to its specific pattern of chlorination and the presence of a hydroxyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

58877-91-1

Molecular Formula

C10H4Cl4O

Molecular Weight

281.9 g/mol

IUPAC Name

5,6,7,8-tetrachloronaphthalen-2-ol

InChI

InChI=1S/C10H4Cl4O/c11-7-5-2-1-4(15)3-6(5)8(12)10(14)9(7)13/h1-3,15H

InChI Key

FEFGYJQMNDKQAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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